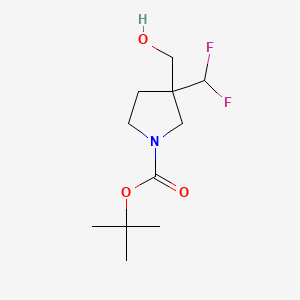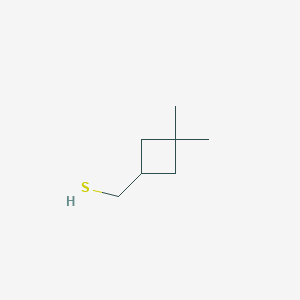
(3,3-Dimethylcyclobutyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research on thiol compounds often explores their potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.
Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.
Uniqueness
(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14S |
|---|---|
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
OCGPWNMUIIAYTD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)CS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


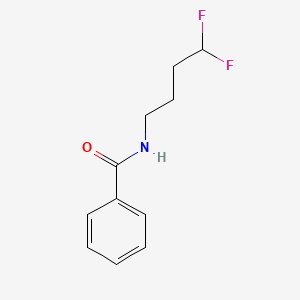


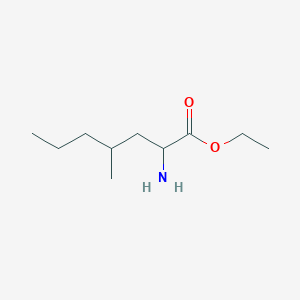
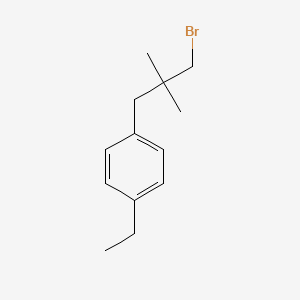

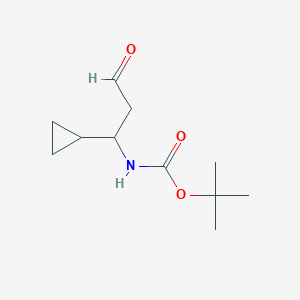
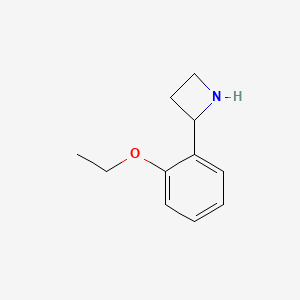

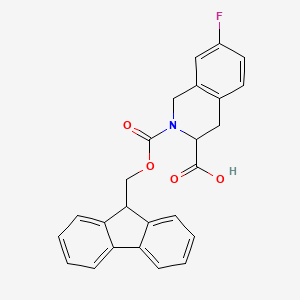
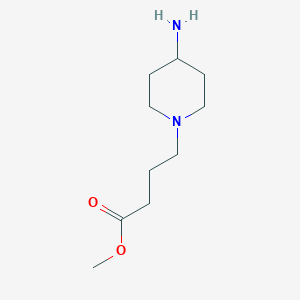

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
